molecular formula C17H27N5OS B12931996 2-(6-Decylsulfanylpurin-9-yl)acetamide CAS No. 646509-92-4

2-(6-Decylsulfanylpurin-9-yl)acetamide

Cat. No.: B12931996
CAS No.: 646509-92-4
M. Wt: 349.5 g/mol
InChI Key: IEHMTODWSWMBJC-UHFFFAOYSA-N
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Description

2-(6-Decylsulfanylpurin-9-yl)acetamide is a chemical compound with a unique structure that combines a purine base with a decylsulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Decylsulfanylpurin-9-yl)acetamide typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Introduction of the Decylsulfanyl Group: The decylsulfanyl group is introduced via a nucleophilic substitution reaction, where a decylthiol reacts with a halogenated purine derivative.

    Acetamide Formation: The final step involves the acylation of the purine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Decylsulfanylpurin-9-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetamide group or to modify the purine base.

    Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deacetylated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Decylsulfanylpurin-9-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for nucleic acid binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Decylsulfanylpurin-9-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The decylsulfanyl group and the purine base play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Decylsulfanylpurin-9-yl)acetamide: Unique due to the presence of the decylsulfanyl group.

    2-(6-Methylsulfanylpurin-9-yl)acetamide: Similar structure but with a methylsulfanyl group instead of a decylsulfanyl group.

    2-(6-Decylsulfanylpurin-9-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The decylsulfanyl group enhances its lipophilicity, while the acetamide moiety contributes to its stability and reactivity.

Properties

CAS No.

646509-92-4

Molecular Formula

C17H27N5OS

Molecular Weight

349.5 g/mol

IUPAC Name

2-(6-decylsulfanylpurin-9-yl)acetamide

InChI

InChI=1S/C17H27N5OS/c1-2-3-4-5-6-7-8-9-10-24-17-15-16(19-12-20-17)22(13-21-15)11-14(18)23/h12-13H,2-11H2,1H3,(H2,18,23)

InChI Key

IEHMTODWSWMBJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)N

Origin of Product

United States

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